molecular formula C5H5ClO3 B3048487 Methyl 4-chloro-4-oxobut-2-enoate CAS No. 17081-97-9

Methyl 4-chloro-4-oxobut-2-enoate

Cat. No.: B3048487
CAS No.: 17081-97-9
M. Wt: 148.54 g/mol
InChI Key: JHDQHPJHLHKZDL-UHFFFAOYSA-N
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Description

Contextualization of Alpha-Halo Carbonyls and Alpha,Beta-Unsaturated Esters in Synthetic Methodologies

The reactivity of Methyl 4-chloro-4-oxobut-2-enoate can be understood by considering its constituent functional groups: α-halo carbonyls and α,β-unsaturated esters.

Alpha-Halo Carbonyls: An α-halo carbonyl is a functional group where a halogen atom is attached to the carbon atom adjacent (in the alpha position) to a carbonyl group. wikipedia.org These compounds are notable for their enhanced reactivity as alkylating agents. wikipedia.org The electron-withdrawing nature of the carbonyl group polarizes the carbon-halogen bond, rendering the α-carbon highly susceptible to attack by nucleophiles. nih.gov This reactivity is exploited in a wide range of synthetic transformations. The synthesis of α-halo ketones, a subset of α-halo carbonyls, is often achieved by the reaction of a ketone with a halogenating agent. wikipedia.org While ketones with alpha hydrogens readily undergo this substitution, aldehydes are often oxidized under similar conditions, limiting the synthetic utility for that class of compounds. libretexts.org

Alpha,Beta-Unsaturated Esters: These are organic compounds that feature a carbon-carbon double bond conjugated to the carbonyl group of an ester. fiveable.me This conjugated system creates a molecule with multiple electrophilic sites, primarily the carbonyl carbon and the β-carbon. wikipedia.org This electronic arrangement allows α,β-unsaturated esters to act as versatile building blocks in synthesis. fiveable.me They are key substrates in important carbon-carbon bond-forming reactions such as the Michael addition, where a nucleophile adds to the β-carbon, and the Claisen condensation. fiveable.me The ability to undergo both 1,2-addition (at the carbonyl) and 1,4-conjugate addition (at the β-carbon) makes them highly valuable intermediates. wikipedia.org

Significance of the But-2-enoate Structural Motif in Chemical Synthesis

The but-2-enoate structural motif is a core component of numerous naturally occurring and synthetically important molecules. nih.gov This four-carbon backbone, containing a double bond and an ester, is a fundamental building block in organic synthesis. nih.gov The stereochemistry of the double bond within the but-2-enoate framework, designated as either (E) or (Z), can have a profound impact on the biological activity and physical properties of the resulting molecules. nih.gov

The but-2-enoate moiety is a versatile platform for a variety of chemical transformations. It can serve as a precursor for:

Enantioselective hydrogenation: To create chiral saturated esters. nih.gov

Allylic substitution: To introduce new functional groups at the carbon adjacent to the double bond. nih.gov

Conjugate addition reactions: To add nucleophiles at the β-position. nih.gov

The strategic incorporation and modification of the but-2-enoate unit are central to the stereoselective synthesis of complex acyclic molecules. nih.gov

Overview of Academic Research Trends Involving this compound

Academic research involving this compound primarily focuses on its application as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a highly reactive acyl chloride and an electrophilic α,β-unsaturated system, allows for a range of selective chemical transformations.

Researchers utilize this compound for the construction of more complex molecular architectures, particularly in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents. ontosight.ai The two reactive centers can be addressed sequentially, enabling the controlled and stepwise assembly of target molecules. For instance, the acyl chloride can readily react with nucleophiles like amines or alcohols, while the α,β-unsaturated ester remains available for subsequent conjugate addition or other modifications.

The compound is typically handled as the (E)-isomer, as this is the more common commercially available and documented form. ontosight.ainih.gov Its utility is frequently highlighted in the synthesis of novel compounds for potential use in medicinal chemistry and agrochemistry. ontosight.ai

Below are tables detailing the chemical properties and a summary of the reactivity of this compound.

Table 1: Chemical Properties of Methyl (2E)-4-chloro-4-oxobut-2-enoate

Property Value
IUPAC Name methyl (E)-4-chloro-4-oxobut-2-enoate nih.gov
CAS Number 17081-97-9 nih.gov
Molecular Formula C₅H₅ClO₃ nih.gov
Molecular Weight 148.54 g/mol nih.gov

| Appearance | Colorless liquid ontosight.ai |

Table 2: Reactivity Profile of this compound

Reactive Center Type of Reaction Potential Reagents
Acyl Chloride Nucleophilic Acyl Substitution Alcohols, Amines, Thiols
α,β-Unsaturated System (β-carbon) Michael (Conjugate) Addition Enolates, Cuprates, Amines
α,β-Unsaturated System (Double Bond) Cycloaddition (e.g., Diels-Alder) Dienes

| Ester | Saponification/Hydrolysis | Base (e.g., NaOH), Acid (e.g., HCl) |

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Methyl (2E)-4-chloro-4-oxobut-2-enoate
(E)-4-chlorobut-2-enoic acid
Methanol
Phenacyl bromide
Chloroacetone
Acrylic acid
Acrylamide
Methyl acrylate
Maleic acid
Fumaric acid
Diethyl maleate (B1232345)
Maleimide
Maleic anhydride (B1165640)
Acrolein
cis-3-Hexenal
Cinnamaldehyde
Benzaldehyde
Benzoic acid
Monomethyl succinate
Methylene chloride
Oxalyl chloride
N,N-dimethylformamide
γ-Butyrolactone
Zinc chloride
Phosphorus trichloride
Methyl 4-chlorobutyrate
Thionyl chloride
(Z)-Ethyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate
1-(3-chlorophenyl)ethanone
Methyl 2-chloro-4-formylbenzoate
(Z)-Ethyl 4-(2-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate
1-(2-chlorophenyl)ethanone
(Z)-Ethyl 4-(2-fluorophenyl)-2-hydroxy-4-oxobut-2-enoate
1-(2-fluorophenyl)ethanone
(Z)-Methyl 4-(furan-2-yl)-2-hydroxy-4-oxobut-2-enoate
1-(furan-2-yl)ethanone
(Z)-Ethyl 2-hydroxy-4-(3-hydroxyphenyl)-4-oxobut-2-enoate
Tetrahydrofuran (B95107) (THF)
Tetrabutylammonium fluoride (B91410) (TBAF)
Ethyl acetate (B1210297) (EtOAc)
Magnesium sulfate (B86663) (MgSO₄)
Methyl 3-chloro-4-formylbenzoate
Methyl 3-chloro-4-methylbenzoate
Carbon tetrachloride
N-bromosuccinimide
Benzoic peroxyanhydride
Sodium thiosulfate
Methyl 4-(dibromomethyl)-3-chlorobenzoate
(Z)-Ethyl 2-hydroxy-4-oxo-4-(3-((triisopropylsilyl)oxy)phenyl)but-2-enoate
Dichloromethane (B109758) (DCM)
But-2-enoate
Prop-2-enyl but-2-enoate
Methyl 4-chloro-3-oxobutanoate
1,2-dibromoethane
1,3-dibromopropane
1,2,3-tribromopropane
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
3-methyl-2-butanone
Acetone
Benzophenone
Ammonium chloride
Sulfuric acid
Hydrochloric acid (HCl)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17081-97-9

Molecular Formula

C5H5ClO3

Molecular Weight

148.54 g/mol

IUPAC Name

methyl 4-chloro-4-oxobut-2-enoate

InChI

InChI=1S/C5H5ClO3/c1-9-5(8)3-2-4(6)7/h2-3H,1H3

InChI Key

JHDQHPJHLHKZDL-UHFFFAOYSA-N

SMILES

COC(=O)C=CC(=O)Cl

Canonical SMILES

COC(=O)C=CC(=O)Cl

Origin of Product

United States

Synthetic Methodologies for Methyl 4 Chloro 4 Oxobut 2 Enoate

Optimization of Reaction Conditions for Enhanced Yield and Stereocontrol

Impact of Catalysis and Additives (e.g., Molecular Sieves)

The synthesis of acyl chlorides from carboxylic acids is a sensitive process, often requiring catalysts and additives to proceed efficiently and with high purity. In the context of producing Methyl 4-chloro-4-oxobut-2-enoate, these agents play a crucial role in accelerating the reaction and minimizing side products.

Catalysis: The conversion of a carboxylic acid to an acyl chloride with reagents like thionyl chloride or oxalyl chloride can be catalyzed. For instance, a catalytic amount of N,N-dimethylformamide (DMF) is frequently used with oxalyl chloride or thionyl chloride to form the Vilsmeier reagent in situ, which is a powerful acylating agent. researchgate.netrsc.orgresearchgate.net This catalytic approach enhances the reaction rate for the formation of the acyl chloride.

In the broader synthesis pathway, catalysts are also vital for preparing the immediate precursor, monomethyl fumarate (B1241708). The isomerization of its cis-isomer, monomethyl maleate (B1232345), is often achieved using catalysts such as hydrochloric acid, aluminum chloride, or fumaryl (B14642384) chloride. google.comresearchgate.netgoogle.com

Additives: The Role of Molecular Sieves Molecular sieves, particularly the 4Å type, are crystalline aluminosilicates with uniform pore sizes that can selectively adsorb small molecules, most notably water. google.com Their primary function in organic synthesis is as a potent drying agent, removing trace amounts of water from the reaction mixture. google.com This is critical in reactions involving water-sensitive reagents like acyl chlorides. The presence of water can lead to the hydrolysis of the acyl chloride back to the carboxylic acid, reducing the yield and purity of the desired product.

In a documented synthesis that utilizes (E)-methyl 4-chloro-4-oxobut-2-enoate for the acylation of a pyrazoline derivative, 4Å molecular sieves are explicitly included as an additive. nih.gov The reaction is conducted under anhydrous conditions, and the molecular sieves ensure that the system remains free of moisture, which could otherwise decompose the acyl chloride reagent. By trapping water, molecular sieves drive the reaction equilibrium towards the desired product and prevent unwanted side reactions. google.com

The table below summarizes the role of these additives in a reaction involving the target compound.

Reagent/AdditiveCompound Used In ReactionRole in SynthesisReference
4Å Molecular Sieves (E)-methyl 4-chloro-4-oxobut-2-enoateAct as a dehydrating agent to remove trace water, preventing hydrolysis of the moisture-sensitive acyl chloride and ensuring anhydrous conditions. nih.gov

Application of Advanced Reaction Techniques (e.g., Microwave-Assisted Synthesis)

Modern synthetic chemistry increasingly employs advanced techniques to enhance reaction rates, improve yields, and promote greener chemical processes. Microwave-assisted synthesis has emerged as a powerful tool in this regard, finding direct application in reaction schemes involving this compound. ijret.orgelectronicsandbooks.comnih.gov

Microwave-assisted organic synthesis utilizes microwave radiation to heat the reaction mixture directly and efficiently. This method often leads to a dramatic reduction in reaction times, from hours to minutes, and can result in higher product yields and cleaner reactions compared to conventional heating methods. researchgate.netnih.gov

A specific application is documented in the synthesis of complex heterocyclic molecules, where (E)-methyl 4-chloro-4-oxobut-2-enoate is used as a key building block. nih.gov The reaction, which involves the acylation of a pyrazoline derivative with the target acyl chloride, is performed under microwave irradiation at elevated temperatures. nih.gov This technique facilitates the rapid and efficient formation of the desired amide bond.

The table below details the specific conditions used in this advanced synthesis.

TechniqueReagentsConditionsPurposeReference
Microwave (µW) Irradiation Pyrazoline derivative, (E)-methyl 4-chloro-4-oxobut-2-enoate, 4Å molecular sievesAnhydrous THF, 165 °CTo rapidly and efficiently drive the acylation reaction, significantly reducing reaction time compared to conventional heating. nih.gov

The use of microwave heating in conjunction with additives like molecular sieves represents a sophisticated approach to modern organic synthesis, enabling the efficient construction of complex molecules from reactive intermediates like this compound. nih.gov

Reactivity Profiles and Mechanistic Investigations of Methyl 4 Chloro 4 Oxobut 2 Enoate

Nucleophilic Acyl Substitution Reactions at the Carbonyl Chloride Moiety

The acyl chloride group is the most reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution. This high reactivity is attributed to two main factors: the chloride ion is an excellent leaving group, and the strong inductive electron-withdrawal by the highly electronegative chlorine atom increases the partial positive charge (electrophilicity) on the carbonyl carbon. The reaction proceeds via a characteristic two-step addition-elimination mechanism, where a nucleophile first attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses, expelling the chloride ion to yield the substituted product.

Amidation Reactions and Amino Acid Conjugation

Acyl chlorides readily react with primary and secondary amines to form stable amide bonds. In the case of Methyl 4-chloro-4-oxobut-2-enoate, this reaction provides a direct route to a variety of but-2-enamide (B7942871) derivatives.

Of particular interest is the conjugation with amino acids. The nucleophilic amino group of an unprotected amino acid can attack the acyl chloride, forming a new amide bond. While the amidation of unprotected amino acids can sometimes be challenging, the high reactivity of the acyl chloride in this compound facilitates this transformation, often without the need for specialized coupling agents or protecting group strategies that are common in peptide synthesis. masterorganicchemistry.comjove.comwikipedia.orglibretexts.org This reaction is chemoselective for the amino group over the carboxylic acid group of the amino acid.

Table 1: Amidation Reaction with a Generic Amino Acid
Reactant 1Reactant 2Product
This compoundAmino Acid (e.g., Glycine)Methyl 4-((carboxymethyl)amino)-4-oxobut-2-enoate

Esterification and Transesterification Processes

The reaction of this compound with alcohols (alcoholysis) results in the formation of a new ester at the C4 position, displacing the chloride. libretexts.org This provides a straightforward method for synthesizing various dialkyl fumarate (B1241708) or maleate (B1232345) analogues where the two ester groups are different. While the molecule already contains a methyl ester, the acyl chloride is substantially more reactive towards nucleophiles, ensuring that substitution occurs selectively at this site under controlled conditions.

Table 2: Esterification with a Generic Alcohol
Reactant 1Reactant 2 (Nucleophile)Product
This compoundAlcohol (R-OH, e.g., Ethanol)Methyl 4-alkoxy-4-oxobut-2-enoate (e.g., 4-Ethyl 1-methyl 2-oxobut-2-enedioate)

Reactions with Other Nucleophiles

Other nucleophiles can also readily react at the acyl chloride position. For instance, hydrolysis with water will convert the acyl chloride to a carboxylic acid, yielding monomethyl fumarate or its isomers. Reaction with a carboxylate salt would lead to the formation of an acid anhydride (B1165640), a mixed anhydride in this case. researchgate.net

Conjugate Addition Reactions (Michael Additions) to the Alpha,Beta-Unsaturated System

The α,β-unsaturated ester moiety in this compound is an excellent Michael acceptor. researchgate.netyoutube.com The electron-withdrawing nature of the adjacent ester and acyl chloride groups renders the β-carbon electrophilic and susceptible to attack by nucleophiles in a conjugate or 1,4-addition fashion. youtube.comyoutube.com This reaction, known as the Michael addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The mechanism involves the attack of a nucleophile (the Michael donor) on the β-carbon, which leads to the formation of an enolate intermediate. This intermediate is then protonated (typically by the solvent or during workup) at the α-carbon to give the final saturated adduct. youtube.com A wide range of "soft" nucleophiles, such as enolates, amines, thiols, and organocuprates (Gilman reagents), preferentially undergo this type of addition. libretexts.org

Table 3: Representative Michael Addition Reactions
Michael Donor (Nucleophile)Resulting Product Class
Dialkyl MalonateSubstituted Glutarate Derivative
Thiol (R-SH)β-Thioether Substituted Butanoate
Amine (R₂NH)β-Amino Substituted Butanoate
Organocuprate (R₂CuLi)β-Alkylated/Arylated Butanoate

Electrophilic Additions to the Carbon-Carbon Double Bond

While the carbon-carbon double bond can undergo addition reactions, electrophilic additions are generally disfavored for α,β-unsaturated carbonyl compounds like this compound. The double bond is considered "electron-poor" due to the strong electron-withdrawing effect of the adjacent carbonyl groups. This effect deactivates the double bond towards attack by electrophiles (e.g., halogens like Br₂ or hydrohalic acids like HBr), a reaction that is characteristic of simple, electron-rich alkenes. While addition of HBr has been noted for some α,β-unsaturated systems, nucleophilic conjugate addition is the more dominant pathway. youtube.comyoutube.com

Cycloaddition Chemistry Involving the But-2-enoate System

The electron-deficient nature of the double bond in the but-2-enoate system makes it a potent dienophile for [4+2] cycloaddition reactions, specifically the Diels-Alder reaction. researchgate.net In this concerted reaction, the dienophile reacts with a conjugated diene to form a six-membered ring. The reactivity of the dienophile is enhanced by electron-withdrawing groups, a condition well-met by the ester and acyl chloride functionalities in this compound.

Research on analogous compounds, such as Methyl 2-oxobut-3-enoate, has demonstrated their utility as highly reactive dienophiles in Diels-Alder reactions with various 1,3-dienes, leading to functionalized cyclohexene (B86901) products in good yields. dtu.dk By analogy, this compound is expected to react readily with electron-rich dienes (e.g., 2,3-dimethyl-1,3-butadiene) to form substituted cyclohexene derivatives, which are valuable intermediates in organic synthesis. dtu.dk

Table 4: Representative Diels-Alder Reaction
Reactant TypeExample ReactantProduct
DienophileThis compoundSubstituted Cyclohexene Derivative
DieneButa-1,3-diene

Exploration of Radical Reactions and Organometallic Coupling

There is a notable absence of published studies detailing the involvement of this compound in radical reactions. Investigations into its potential for radical addition, polymerization, or other radical-mediated transformations have not been reported.

Similarly, its application in organometallic cross-coupling reactions, a cornerstone of modern synthetic chemistry, remains undocumented. There are no specific examples in the scientific literature of this compound being used as a substrate in common coupling reactions such as Suzuki, Heck, Stille, or reactions involving organocuprates. The acyl chloride moiety suggests potential for such reactions, but without experimental evidence, any discussion would be purely speculative and fall outside the required scope of this article.

Computational and Experimental Mechanistic Elucidation of Key Transformations

Consistent with the lack of reported reactions, there are no corresponding computational or experimental mechanistic studies for this compound. The elucidation of reaction pathways, transition states, and the influence of electronic and steric factors on its reactivity remains an uninvestigated area of chemical research.

Due to the unavailability of the necessary scientific data, it is not possible to provide the requested detailed research findings, data tables, or mechanistic insights for this compound.

Applications of Methyl 4 Chloro 4 Oxobut 2 Enoate in Complex Molecular Architecture Synthesis

Role as a Versatile Synthon for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The reactivity of Methyl 4-chloro-4-oxobut-2-enoate is characterized by two primary electrophilic sites: the highly reactive acyl chloride carbon and the β-carbon of the unsaturated ester system. This dual reactivity allows it to serve as a versatile synthon for the formation of both carbon-heteroatom and, in principle, carbon-carbon bonds.

The most prominent application of this reagent is in the formation of carbon-heteroatom bonds, particularly with nitrogen and oxygen nucleophiles. The acyl chloride functionality readily undergoes nucleophilic acyl substitution with amines, alcohols, and other heteroatomic nucleophiles under standard conditions. For instance, it has been effectively used in the acylation of complex amine and alcohol intermediates to introduce the methyl fumarate (B1241708) moiety into a larger molecular framework.

A notable example is its use in the synthesis of fatty acid fumarate derivatives. In a documented procedure, (E)-methyl 4-chloro-4-oxobut-2-enoate is reacted with (4Z,7Z,10Z,13Z,16Z,19Z)-N-(2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide in the presence of triethylamine (B128534) in dichloromethane (B109758). google.com This reaction proceeds via nucleophilic attack of the hydroxyl group of the hexaenamide on the acyl chloride, leading to the formation of an ester linkage and yielding 2-((4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenamido)ethyl methyl fumarate. google.com This transformation highlights the chemoselective nature of the reaction, where the more reactive acyl chloride is targeted by the nucleophile over the ester group.

The general scheme for this type of reaction can be represented as follows:

Reactant 1Reactant 2ReagentsProductBond Formed
This compoundR-XH (X = O, N)Base (e.g., Triethylamine)Methyl 4-oxo-4-(X-R)but-2-enoateC-O or C-N

This reactivity profile establishes this compound as a reliable synthon for introducing a four-carbon chain with orthogonal reactive handles, which can be further manipulated in subsequent synthetic steps.

Construction of Diverse Heterocyclic Systems (e.g., Pyrazolines)

While the direct use of this compound as a primary building block in the de novo synthesis of heterocyclic rings is not extensively documented, its application in the modification of pre-existing heterocyclic scaffolds is of significant interest. It serves as a key reagent for acylating nucleophilic sites on heterocycles, thereby elaborating their structure and function.

A specific and important application is found in the synthesis of pyrazoline-containing compounds that have been investigated for their potential as selective antagonists for GluN2C/GluN2D-containing NMDA receptors. nih.gov In this context, a pyrazoline derivative is acylated using (E)-methyl 4-chloro-4-oxobut-2-enoate. nih.gov The reaction is carried out in anhydrous tetrahydrofuran (B95107) (THF) with 4Å molecular sieves, under microwave irradiation at 165 °C, to yield the corresponding N-acylated pyrazoline. nih.gov

The successful acylation of the pyrazoline core demonstrates the utility of this compound in appending a reactive fumarate moiety to a heterocyclic system. This appended group can then be further modified, for instance, by saponification of the methyl ester to the corresponding carboxylic acid, allowing for the fine-tuning of the molecule's physicochemical properties. nih.gov

Integration into Scaffolds for Biologically Relevant Molecules

The ability of this compound to readily react with nucleophiles on complex molecules makes it a valuable tool for integrating the methyl fumarate scaffold into biologically relevant structures. This is particularly evident in the synthesis of potential therapeutics.

The aforementioned synthesis of fatty acid fumarate derivatives is a prime example of this application. google.com These compounds are designed to combine the biological activities of fatty acids, such as docosahexaenoic acid (DHA), with the properties of fumarates, which have been explored for the treatment of various diseases. google.com The use of (E)-methyl 4-chloro-4-oxobut-2-enoate provides a direct and efficient method to link these two molecular entities. google.com

Similarly, its use in the preparation of pyrazoline-based NMDA receptor antagonists showcases its role in medicinal chemistry. nih.gov The pyrazoline-dihydroquinolone core is a known pharmacophore, and its acylation with this compound allows for the exploration of structure-activity relationships by modifying the acyl chain. nih.govgoogleapis.com The resulting compounds have been evaluated for their ability to selectively modulate the activity of specific NMDA receptor subtypes, which is a key strategy in the development of novel treatments for neurological disorders. nih.gov

Preparation of Polyfunctionalized Organic Intermediates

The reactions involving this compound inherently lead to the formation of polyfunctionalized organic intermediates. The product of its reaction with a nucleophile retains the methyl ester and the α,β-unsaturated system, while introducing a new functional group (e.g., an amide or an ester).

For example, the product of the reaction with an amino alcohol would be a molecule containing an amide, an ester, and a carbon-carbon double bond. These intermediates are rich in chemical handles, offering multiple avenues for further synthetic elaboration.

Table of Polyfunctionalized Intermediates from this compound:

NucleophileResulting IntermediateKey Functional Groups
Amino AlcoholAmide-Ester-AlkeneAmide, Ester, C=C
DiamineDiamide-Ester-AlkeneAmide, Ester, C=C
Hydroxy AcidEster-Ester-AlkeneEster, Carboxylic Acid (after hydrolysis), C=C
Pyrazoline DerivativeN-Acyl Pyrazoline EsterAmide, Ester, C=C, Pyrazoline ring

These polyfunctionalized intermediates can be subjected to a variety of subsequent reactions. The double bond can undergo cycloadditions or Michael additions, the ester can be hydrolyzed or transesterified, and the newly formed amide or ester can be subjected to further transformations. This versatility makes this compound a strategic component in synthetic routes that require the assembly of complex molecules from simpler, functionalized precursors.

Derivatization and Analog Development from Methyl 4 Chloro 4 Oxobut 2 Enoate

Strategies for Designing Novel Analogs of Methyl 4-chloro-4-oxobut-2-enoate

The design of new analogs from this compound is centered on the selective manipulation of its three primary functional regions. A key strategy involves leveraging the significant difference in reactivity between the acyl chloride and the methyl ester. The acyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution, while the methyl ester is considerably more stable. This reactivity differential allows for selective modification at the C4 position.

Another common design strategy focuses on the α,β-unsaturated carbonyl system. The double bond is susceptible to nucleophilic conjugate addition, which can introduce a wide variety of substituents at the C3 position. Furthermore, the geometry of this double bond (E-configuration in the parent compound) is a critical element for design, with strategies often involving isomerization to the corresponding Z-isomer (maleate derivative) to explore stereochemical effects.

Finally, the ester group itself can be the target of modification. Although less reactive than the acyl chloride, it can be hydrolyzed, transesterified, or converted into an amide under specific conditions, further diversifying the potential analogs. The combination of these approaches allows for a systematic exploration of the chemical space around the core but-2-enoate scaffold.

Synthesis of Fumarate (B1241708) and Maleate (B1232345) Derivatives

The synthesis of fumarate and maleate diesters is a prominent application of derivatization chemistry. While this compound is itself a fumarate derivative (specifically, the methyl ester of fumaryl (B14642384) chloride), it acts as a precursor for other fumarates and can be conceptually linked to the synthesis of maleates through isomerization pathways.

Several methods are employed for the synthesis of dialkyl fumarates, including Fischer esterification of fumaric acid and the isomerization of dialkyl maleates. researchgate.netwikipedia.org The isomerization of the more readily available maleate derivatives is a common and efficient strategy. This can be achieved using various catalysts. For instance, the synthesis of dimethyl fumarate can start from maleic anhydride (B1165640), which is first converted to monomethyl maleate. This intermediate is then isomerized to monomethyl fumarate, often using a Lewis acid catalyst like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄). google.comgoogle.com The final step involves the esterification of the remaining carboxylic acid group. google.comgoogle.com

Continuous-flow synthesis methods have also been developed, allowing for the cascade reaction of maleic anhydride through methanolysis, isomerization (using catalysts like thiourea), and subsequent esterification to yield dimethyl fumarate efficiently. nih.gov The conversion between maleate and fumarate isomers can also be catalyzed by amines or occur via enzyme-catalyzed transformations. researchgate.netnih.gov

Table 1: Selected Catalysts for Maleate to Fumarate Isomerization

Catalyst Type Specific Examples Reference
Lewis Acids AlCl₃, ZnCl₂, SnCl₄, TiCl₄ google.comgoogle.com
Amines Pyridine rsc.org
Thiourea Derivatives Thiourea nih.gov

Modifications of the Ester Functionality

The methyl ester group of this compound and its derivatives can be modified to produce further analogs, though it is less reactive than the acyl chloride. The most common transformations include hydrolysis to the corresponding carboxylic acid, transesterification with other alcohols, and ammonolysis or aminolysis to form amides.

The reaction of esters with ammonia (B1221849) or amines to produce amides is a well-established method. This conversion typically requires more forcing conditions than the reaction of an acyl chloride with an amine. However, it provides a viable route to synthesize amides when the acyl chloride has been previously transformed or when a different synthetic strategy is desired. For example, a diester like dimethyl fumarate can be reacted with an amine to potentially form a mono-amide mono-ester or a diamide, depending on the stoichiometry and reaction conditions.

Fischer esterification represents the reverse of hydrolysis and is a fundamental method for creating esters from carboxylic acids in the presence of an alcohol and an acid catalyst. researchgate.net This is particularly relevant in the synthesis of various fumarate and maleate diesters from their corresponding diacids.

Transformations of the Acyl Chloride Group

The acyl chloride is the most reactive functional group in this compound. Its high electrophilicity makes it an excellent site for introducing a wide variety of nucleophiles. The most common transformation is its conversion to an amide through reaction with primary or secondary amines. fishersci.it

This reaction, often a variation of the Schotten-Baumann reaction, is typically rapid and exothermic. fishersci.it It proceeds by nucleophilic attack of the amine on the acyl chloride, followed by the elimination of a chloride ion. libretexts.org An excess of the amine or the addition of a non-nucleophilic base is generally required to neutralize the hydrogen chloride (HCl) byproduct that is formed. libretexts.orgchemguide.co.uk

The reaction is highly versatile, and a vast array of amides can be synthesized by selecting the appropriate amine. The reaction is usually carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or toluene, often under cooled conditions to control the reaction rate. fishersci.it

Table 2: General Reaction for Amide Synthesis from Acyl Chloride

Reactant 1 Reactant 2 Product Byproduct
R-COCl (Acyl Chloride) 2 R'NH₂ (Primary Amine) R-CONH-R' (Amide) R'NH₃⁺Cl⁻ (Amine Hydrochloride)
R-COCl (Acyl Chloride) 2 R'₂NH (Secondary Amine) R-CONR'₂ (Amide) R'₂NH₂⁺Cl⁻ (Amine Hydrochloride)

This table represents a generalized scheme. For this compound, R would be -C(H)=C(H)-COOCH₃.

Stereochemical Considerations in Derivative Synthesis

Stereochemistry is a critical aspect of the synthesis of derivatives from this compound, which possesses a trans (E) configuration at its carbon-carbon double bond. Its geometric isomer is the corresponding maleate derivative, which has a cis (Z) configuration. The biological and chemical properties of fumarate and maleate derivatives can differ significantly, making stereochemical control essential.

The synthesis of fumarates often leverages the greater thermodynamic stability of the trans isomer compared to the cis isomer. Isomerization reactions, as discussed in section 5.2, are designed to convert the kinetically accessible or more readily available maleate precursor into the desired fumarate. researchgate.netrsc.org Catalysts facilitate the rotation around the C2-C3 bond, which is normally restricted by the double bond, often through a mechanism involving reversible nucleophilic addition to the double bond. researchgate.netnih.gov

When synthesizing new analogs, it is crucial to confirm the stereochemistry of the final product. Techniques such as ¹H NMR spectroscopy can be used to distinguish between fumarates and maleates, as the coupling constants for the vinylic protons are typically different. The physical properties, such as melting points, also often differ between the two isomers. researchgate.net Maintaining or intentionally inverting the stereochemistry of the but-2-enoate backbone is a key consideration in the design and synthesis of new analogs.

Theoretical and Computational Studies of Methyl 4 Chloro 4 Oxobut 2 Enoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species are paramount in determining the course of a chemical reaction. wikipedia.org

For Methyl 4-chloro-4-oxobut-2-enoate, the HOMO is expected to be localized primarily on the C=C double bond, which is the most electron-rich region of the π-system. The LUMO, conversely, will be distributed across the conjugated system, with significant coefficients on the carbonyl carbons and the β-carbon of the double bond. The presence of two electron-withdrawing groups, the ester and the acyl chloride, significantly lowers the energy of the LUMO, making the molecule a potent electrophile.

The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. In the case of this compound, this gap is anticipated to be relatively small, reflecting its high reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound and Related Compounds (Predicted)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compound~ -10.5~ -2.0~ 8.5
Methyl Acrylate~ -10.9~ -0.8~ 10.1
Acryloyl Chloride~ -11.2~ -2.5~ 8.7

Note: The values for this compound are estimations based on the influence of its functional groups and data from analogous compounds. Actual values would require specific DFT or ab initio calculations.

Analysis of Electrostatic Potential Distribution

The electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions of positive and negative electrostatic potential. youtube.com These regions correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.

For this compound, the ESP map is expected to show a significant region of positive potential (blue) around the two carbonyl carbons, with the acyl chloride carbonyl being particularly electrophilic due to the strong inductive effect of the chlorine atom. libretexts.org The β-carbon of the C=C double bond will also exhibit a degree of positive potential due to conjugation with the carbonyl groups. Regions of negative potential (red) will be concentrated around the carbonyl oxygen atoms and the chlorine atom, indicating their Lewis basicity. researchgate.netresearchgate.net

Conformational Landscape Analysis and Isomerization Pathways

This compound can exist in different conformations due to rotation around its single bonds. The most significant of these is the rotation around the C-C single bond connecting the two carbonyl groups, leading to s-trans and s-cis conformers. acs.org

Computational studies on similar α,β-unsaturated carbonyl compounds suggest that the s-trans conformer is generally more stable due to reduced steric hindrance. nih.gov However, the energy barrier for rotation is typically low, allowing for the interconversion of these conformers at room temperature. researchgate.net The presence of the bulky chloroacetyl group may further influence the conformational preference.

Isomerization can also occur at the C=C double bond, leading to (E) and (Z) isomers. The (E)-isomer is generally the thermodynamically more stable form. acs.org Computational studies can model the transition state for this isomerization, providing insight into the energy barrier and the likelihood of this process occurring under different conditions. Theoretical studies on the isomerization of α,β-unsaturated acyl radicals to α-ketenyl radicals have shown that these are distinct isomers that can rapidly interconvert, with calculated energy barriers in the range of 12-22 kJ/mol. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For a highly reactive molecule like this compound, this is particularly valuable for predicting its behavior in various chemical transformations.

The primary reactions of this compound are expected to be nucleophilic acyl substitution at the acyl chloride and Michael addition at the β-carbon of the α,β-unsaturated system. masterorganicchemistry.comlibretexts.orgpearson.com

Nucleophilic Acyl Substitution: Computational models can simulate the attack of a nucleophile on the acyl chloride carbonyl, proceeding through a tetrahedral intermediate. scispace.com The calculations can determine the activation energy for this process and compare it to the activation energy for attack at the ester carbonyl, confirming the higher reactivity of the acyl chloride.

Michael Addition: The reaction pathway for the conjugate addition of a nucleophile to the β-carbon can also be modeled. nih.gov This would involve calculating the energy of the transition state and the resulting enolate intermediate. The relative energies of the transition states for 1,2-addition (at the carbonyl) versus 1,4-addition (Michael addition) can be compared to predict the regioselectivity of a given reaction.

Prediction of Spectroscopic Parameters for Structural Elucidation (beyond basic identification)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govacs.org These predictions can aid in the structural elucidation of complex molecules and the interpretation of experimental data.

Predicted ¹H and ¹³C NMR Chemical Shifts:

DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts. For this compound, the following trends are expected:

¹H NMR: The vinylic protons on the C=C double bond would appear as doublets, with the proton on the α-carbon being at a higher field than the proton on the β-carbon. The methyl protons of the ester group would appear as a singlet.

¹³C NMR: The two carbonyl carbons would be significantly downfield, with the acyl chloride carbonyl carbon appearing at a higher chemical shift than the ester carbonyl carbon. The olefinic carbons would also be in the downfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

Carbon AtomPredicted Chemical Shift (ppm)
Acyl Chloride Carbonyl~ 165-170
Ester Carbonyl~ 160-165
β-Olefinic Carbon~ 135-140
α-Olefinic Carbon~ 125-130
Methoxy Carbon~ 52-55

Note: These are illustrative values based on DFT predictions for similar functional groups. nih.govnih.gov Actual experimental values may vary.

Predicted IR Frequencies:

IR spectroscopy is particularly useful for identifying the carbonyl groups in this compound. Computational methods can predict the vibrational frequencies of different functional groups. uprm.edutwgrid.orgresearchgate.netyoutube.com

C=O Stretching: Two distinct C=O stretching frequencies are expected. The acyl chloride carbonyl will have a higher frequency (typically around 1780-1815 cm⁻¹) compared to the α,β-unsaturated ester carbonyl (typically around 1715-1730 cm⁻¹). libretexts.org

C=C Stretching: A C=C stretching band is expected around 1620-1640 cm⁻¹.

By providing a detailed theoretical and computational profile, a deeper understanding of the intrinsic properties and reactivity of this compound can be achieved, paving the way for its informed application in chemical synthesis.

Future Research Directions and Unexplored Reactivity of Methyl 4 Chloro 4 Oxobut 2 Enoate

Development of Novel Catalytic Systems for its Transformations

The dual reactivity of Methyl 4-chloro-4-oxobut-2-enoate offers a rich playground for the development of innovative catalytic systems that can selectively target one functional group over the other or enable tandem reactions.

Future Research Focus:

Selective Catalysis: A primary challenge and opportunity lies in designing catalysts that can differentiate between the acyl chloride and the Michael acceptor. Future work should focus on:

Lewis Acid Catalysis: Exploring a spectrum of Lewis acids to selectively activate either the carbonyl of the acyl chloride for nucleophilic attack or the enoate system for conjugate additions. The development of sterically demanding Lewis acids could facilitate selective coordination.

Organocatalysis: Chiral amines or phosphines could be investigated for enantioselective conjugate additions, leaving the acyl chloride intact for subsequent transformations. Conversely, catalysts could be developed to promote selective reactions at the acyl chloride, such as chiral alcohol acylation.

Transition Metal Catalysis: Palladium, nickel, or copper catalysts could be employed for cross-coupling reactions at the acyl chloride position (e.g., Suzuki, Sonogashira, or Heck-type reactions). A significant research avenue would be the development of catalytic systems that prevent or control competing reactions at the double bond.

Tandem and Cascade Reactions: The development of catalytic systems that can orchestrate sequential reactions at both functional groups without the need for intermediate isolation would be a significant advance. For instance, a catalyst could first promote a Michael addition, followed by an intramolecular cyclization involving the acyl chloride.

A hypothetical research direction could involve a palladium-catalyzed cross-coupling reaction at the acyl chloride, followed by an asymmetric Michael addition to the enoate, all facilitated by a single, multifunctional catalytic system.

Integration into Flow Chemistry Platforms for Scalable Synthesis

The inherent reactivity of acyl chlorides often leads to exothermic reactions and potential side product formation in batch processes. Flow chemistry offers a powerful solution for controlling reaction parameters with high precision, enhancing safety, and enabling scalability.

Future Research Focus:

Continuous Production and In Situ Use: Given its reactivity and potential instability upon storage, developing a continuous flow synthesis of this compound from a stable precursor, followed by its immediate use in a subsequent flow reactor, would be a significant advancement. This "generation-and-consumption" strategy minimizes handling of the reactive intermediate. General advancements in the flow synthesis of acyl chlorides, such as the use of packed-bed reactors with solid-supported reagents, could be adapted for this purpose. acs.org

Telescoped Reactions: Flow platforms are ideally suited for telescoping multiple reaction steps. A future research goal would be to design a multi-reactor flow system where this compound is synthesized in the first reactor, and then sequentially reacted with different nucleophiles or catalysts in downstream reactors to generate complex molecules in a continuous fashion.

Precise Reaction Control: The superior heat and mass transfer in flow reactors would allow for precise control over reaction conditions, which is crucial for managing the selectivity of reactions involving this bifunctional molecule. This could enable reactions that are difficult or unsafe to perform in traditional batch setups.

Exploration of Green Chemistry Principles in its Preparation and Use

The application of green chemistry principles to the synthesis and application of this compound is essential for its sustainable development as a synthetic tool.

Future Research Focus:

Greener Synthesis Routes: Current synthetic routes to similar compounds often rely on hazardous reagents like thionyl chloride or oxalyl chloride. chemicalbook.com Future research should target the development of catalytic methods for the synthesis of this compound that avoid these reagents. For example, exploring electro- or photochemical methods for the conversion of a suitable carboxylic acid precursor could be a promising avenue.

Atom Economy: Research should focus on designing reactions that maximize the incorporation of the atoms of this compound into the final product. This includes developing catalytic cycles where byproducts are minimized or can be recycled.

Use of Greener Solvents: Investigations into the use of more environmentally benign solvents, such as ionic liquids or supercritical fluids, for reactions involving this compound would be a valuable contribution.

Discovery of Unexpected Reactivity and Synthetic Applications

The unique electronic interplay between the acyl chloride and the α,β-unsaturated ester may lead to unexpected reactivity patterns that can be harnessed for novel synthetic applications.

Future Research Focus:

Cycloaddition Reactions: While Diels-Alder reactions are well-documented for related compounds like fumaryl (B14642384) chloride, a systematic study of the cycloaddition potential of this compound is warranted. chemchart.com Its unsymmetrical nature could lead to interesting regiochemical and stereochemical outcomes. Furthermore, its potential as a partner in [2+2] or [3+2] cycloadditions remains largely unexplored.

Radical Reactions: The electron-deficient double bond could be susceptible to radical additions. Exploring photoredox or other radical initiation methods could unveil new reaction pathways and allow for the introduction of a wide range of functional groups.

Rearrangement Reactions: Under specific catalytic conditions, it is conceivable that this compound could undergo novel rearrangement reactions, potentially leading to the formation of interesting heterocyclic or carbocyclic scaffolds.

Polymerization: The bifunctional nature of this molecule makes it a potential monomer for the synthesis of novel polyesters or other polymers with unique properties. Research into its polymerization behavior, both through self-condensation or copolymerization with other monomers, could open up new avenues in materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-chloro-4-oxobut-2-enoate to achieve high yield and purity?

  • Methodological Answer : The compound can be synthesized via acylation reactions using coupling agents like EDCI and DMAP in anhydrous THF. For example, microwave-assisted reactions at 165°C with 4Å molecular sieves improve reaction efficiency . Purification via recrystallization from ethanol (as demonstrated in similar oxoester syntheses) yields high-purity crystals, confirmed by melting point analysis (453–454 K) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the enoate structure and chloro/keto functional groups. High-resolution mass spectrometry (HRMS) validates molecular mass, while Fourier-transform infrared (FTIR) spectroscopy identifies carbonyl (C=O) and ester (C-O) stretches. Cross-referencing with X-ray crystallography (e.g., SHELXL refinement) ensures structural accuracy .

Q. How should researchers handle crystallization challenges for this compound?

  • Methodological Answer : Slow evaporation from ethanol or THF is recommended for single-crystal growth. If twinning occurs, SHELXD or SHELXE can resolve phase ambiguities in diffraction data. For anisotropic displacement parameters, refine using SHELXL with the TWIN/BASF commands to account for crystal imperfections .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results?

  • Methodological Answer : Discrepancies may arise from dynamic disorder in crystals or solvent inclusion. Use ORTEP-3 to visualize thermal ellipsoids and assess positional disorder . Validate via solid-state NMR or temperature-dependent XRD to distinguish static vs. dynamic effects. For spectroscopic mismatches, re-examine sample purity via HPLC with UV detection (λ = 254 nm) .

Q. What hydrogen-bonding patterns dominate the crystal packing of this compound?

  • Methodological Answer : Graph set analysis (R²₂(8) motifs) often applies to α,β-unsaturated esters. The chloro and keto groups may form C–H···O or C–H···Cl interactions. Use Mercury (CCDC) to generate hydrogen-bond networks and compare with Etter’s rules for supramolecular synthons .

Q. What computational methods predict the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level models the electron-deficient β-carbon’s susceptibility to nucleophilic attack. Calculate Fukui indices to map electrophilic sites, and simulate transition states (e.g., with Gaussian 16) to compare activation energies for competing pathways (e.g., Michael addition vs. ester hydrolysis) .

Q. How does steric hindrance influence regioselectivity in reactions involving this compound?

  • Methodological Answer : Steric maps derived from X-ray data (e.g., using CrystalExplorer) quantify substituent bulk. For example, the methyl ester group may shield the α-position, directing nucleophiles to the β-carbon. Compare experimental outcomes (e.g., HPLC retention times) with computational steric descriptors (e.g., % buried volume) .

Data Analysis and Experimental Design

Q. What strategies mitigate decomposition during prolonged storage of this compound?

  • Methodological Answer : Store under anhydrous conditions (4°C, argon atmosphere) with molecular sieves. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and quantify impurities by GC-MS. Hydrolysis products (e.g., 4-oxobut-2-enoic acid) can be identified using reference standards .

Q. How do solvent polarity and temperature affect the compound’s tautomeric equilibrium?

  • Methodological Answer : Use variable-temperature NMR (e.g., 298–343 K in DMSO-d₆ or CDCl₃) to observe keto-enol shifts. Solvent polarity indices (ET30) correlate with tautomer ratios: polar aprotic solvents (DMF) stabilize the keto form, while protic solvents (MeOH) favor enolization .

Tables for Key Experimental Parameters

Parameter Optimal Condition Reference
Synthesis Temperature165°C (microwave-assisted)
Crystallization SolventEthanol or THF
HPLC Mobile PhaseAcetonitrile:H₂O (70:30), 0.1% TFA
DFT Functional/Basis SetB3LYP/6-311++G(d,p)
Storage Conditions4°C, argon, 4Å molecular sieves

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.